Progesterone Receptor Binding Affinity: Ethynodiol Diacetate vs. Norethindrone and Lynestrenol in Rabbit Uterine Cytosol
Ethynodiol diacetate exhibits a Ki of 1.3 × 10⁻⁷ M for the progesterone receptor in rabbit uterine cytosol, which is approximately 57‑fold weaker than norethindrone (Ki = 2.3 × 10⁻⁹ M) and approximately 6.5‑fold stronger than lynestrenol (Ki = 8.4 × 10⁻⁷ M) [1]. This quantifies the requirement for metabolic activation: ethynodiol diacetate's intrinsic receptor affinity is low, and its progestational activity in vivo depends entirely on conversion to norethindrone [1].
| Evidence Dimension | Progesterone receptor binding affinity (Ki, rabbit uterine cytosol) |
|---|---|
| Target Compound Data | 1.3 × 10⁻⁷ M |
| Comparator Or Baseline | Norethindrone: 2.3 × 10⁻⁹ M; Lynestrenol: 8.4 × 10⁻⁷ M |
| Quantified Difference | 57‑fold lower affinity than norethindrone; 6.5‑fold higher affinity than lynestrenol |
| Conditions | Rabbit uterine cytosol, competitive inhibition assay, 8S progesterone receptor |
Why This Matters
This data directly informs procurement for in vitro receptor assays: ethynodiol diacetate cannot substitute for norethindrone in experiments requiring direct receptor binding without metabolic activation.
- [1] Tamaya T, Nioka S, Furuta N, et al. Contribution of functional groups of 19‑nor‑progestogens to binding to progesterone and estradiol‑17beta receptors in rabbit uterus. Endocrinology. 1977;100(6):1579‑1584. doi:10.1210/endo-100-6-1579. PMID: 858280. View Source
